REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[N:10]1[CH2:14][CH2:13][C@H:12]([N:15]2[C:19]3=[N:20][CH:21]=[CH:22][N:23]=[C:18]3[C:17]([CH3:25])([CH3:24])[C:16]2=[O:26])[CH2:11]1.[CH3:27]C1(C)C2C(=NC=CN=2)N([C@@H]2CCN(C(OC(C)(C)C)=O)C2)C1=O.[ClH:51].O1CCOCC1>>[CH:19]([N:15]([CH:12]([CH3:11])[CH3:13])[CH2:16][CH3:17])([CH3:18])[CH3:27].[Cl:51][C:2]1[S:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=1.[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[N:10]1[CH2:14][CH2:13][C@@H:12]([N:15]2[C:19]3=[N:20][CH:21]=[CH:22][N:23]=[C:18]3[C:17]([CH3:24])([CH3:25])[C:16]2=[O:26])[CH2:11]1
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Name
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(S)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1C=CC=C2)N2C[C@H](CC2)N2C(C(C=1C2=NC=CN1)(C)C)=O
|
Name
|
(R)-tert-butyl 3-(7,7-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazin-5-yl)pyrrolidine-1-carboxylate
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Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CC1(C(N(C2=NC=CN=C21)[C@H]2CN(CC2)C(=O)OC(C)(C)C)=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The title compound was synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.75 mmol | |
AMOUNT: VOLUME | 1 mL |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.903 mmol | |
AMOUNT: VOLUME | 0.153 mL |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)N2C[C@@H](CC2)N2C(C(C=1C2=NC=CN1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.55 mmol | |
AMOUNT: MASS | 0.201 g | |
YIELD: PERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |